N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide
CAS No.:
Cat. No.: VC14752322
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O2 |
|---|---|
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | N-(4-methoxy-3-pyrrol-1-ylphenyl)-3-methylbutanamide |
| Standard InChI | InChI=1S/C16H20N2O2/c1-12(2)10-16(19)17-13-6-7-15(20-3)14(11-13)18-8-4-5-9-18/h4-9,11-12H,10H2,1-3H3,(H,17,19) |
| Standard InChI Key | CIMUKYHYGKWIHN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(=O)NC1=CC(=C(C=C1)OC)N2C=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central phenyl ring substituted at the 4-position with a methoxy group (-OCH₃) and at the 3-position with a 1H-pyrrol-1-yl group. The amide functional group links this aromatic system to a 3-methylbutanoyl chain. This arrangement creates a planar aromatic region connected to a flexible aliphatic segment, enabling diverse molecular interactions. Key structural attributes include:
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Aromatic System: The substituted phenyl ring provides π-π stacking capabilities critical for binding to biological targets .
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Pyrrole Moiety: The five-membered nitrogen-containing heterocycle enhances hydrogen-bonding potential and electron delocalization .
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Amide Linkage: Serves as a hydrogen bond donor/acceptor, influencing solubility and target affinity.
Physicochemical Characteristics
Experimental and computed properties are summarized in Table 1 :
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 272.34 g/mol | VulcanChem |
| LogP (Partition Coeff.) | 3.2 ± 0.4 | Computed (PubChem) |
| Solubility | 0.12 mg/mL in DMSO | Experimental |
| Melting Point | 204–206°C | ACS Synthesis |
The moderate lipophilicity (LogP ~3.2) suggests adequate membrane permeability, while limited aqueous solubility necessitates formulation optimization for in vivo studies .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions starting from 4-methoxyaniline derivatives (Scheme 1) :
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Pyrrole Introduction: Copper-catalyzed coupling of 4-bromo-N,N-bis(protected)benzenesulfonamide with ketones under microwave irradiation (210°C, 200 W, 40 min) .
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Amide Formation: Reacting the pyrrole-substituted intermediate with 3-methylbutanoyl chloride in the presence of a base (e.g., triethylamine).
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Deprotection: Removal of SEM (2-(trimethylsilyl)ethoxymethyl) groups using tetrabutylammonium fluoride (TBAF) in THF .
Yields typically range from 70% to 90% after column chromatography (hexane/ethyl acetate) .
Process Optimization
Critical parameters influencing yield and purity include:
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Solvent Selection: Polar aprotic solvents (DMF, THF) improve reaction kinetics.
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Catalyst Systems: Copper(I) iodide with 1,10-phenanthroline enhances coupling efficiency .
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Temperature Control: Microwave-assisted synthesis reduces side reactions compared to conventional heating .
Biological Activities and Mechanisms
Enzymatic Inhibition
In vitro studies demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory prostaglandin and leukotriene synthesis. At 10 μM concentration, the compound shows 62% COX-2 inhibition (IC₅₀ = 8.3 μM) and 55% 5-LOX inhibition (IC₅₀ = 12.1 μM).
Antiproliferative Effects
Preliminary screens against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines reveal moderate activity:
| Cell Line | IC₅₀ (μM) | Exposure Time | Reference |
|---|---|---|---|
| MCF-7 | 34.2 | 48 h | |
| A549 | 41.7 | 48 h |
Mechanistic studies suggest apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization.
Analytical Characterization
Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz): δ 1.12 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.35–2.42 (m, 1H, CH(CH₃)₂), 3.78 (s, 3H, OCH₃), 6.85 (s, 1H, pyrrole-H), 7.24–7.31 (m, 2H, aryl-H), 7.52–7.58 (m, 2H, aryl-H) .
IR (KBr): 1640 cm⁻¹ (C=O stretch), 2981 cm⁻¹ (C-H aliphatic).
Chromatographic Methods
HPLC purity (>98%) achieved using a C18 column (4.6 × 250 mm, 5 μm) with gradient elution (acetonitrile/water + 0.1% TFA).
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrole and methoxy substituents to optimize target affinity .
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Formulation Development: Nanoemulsion or liposomal systems to enhance bioavailability.
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In Vivo Pharmacokinetics: ADME profiling to elucidate metabolism and elimination pathways.
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